1,3-Dimethylpyrazole

Descripción general

Descripción

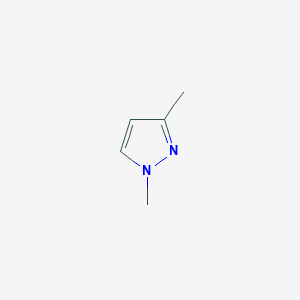

El 1,3-Dimetilpirazol es un compuesto orgánico perteneciente a la familia de los pirazoles, caracterizado por una estructura cíclica de cinco miembros que contiene tres átomos de carbono y dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto es conocido por su versatilidad en diversas reacciones químicas y aplicaciones en diferentes campos, incluyendo la química medicinal, la agroquímica y la ciencia de los materiales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 1,3-Dimetilpirazol se puede sintetizar a través de varios métodos:

Condensación de Acetilacetona e Hidrato de Hidracina: Este método involucra la reacción de acetilacetona con hidrato de hidracina en etanol o álcali acuoso.

Hidrólisis y Descarboxilación: Este método implica la hidrólisis y descarboxilación de derivados 1-carbamido o 1-carboxamida obtenidos mediante la reacción de semicarbazida o aminoguanidina con acetilacetona.

Reacción de 1,2-Pentadien-4-ona e Hidrato de Hidracina: Este método proporciona una ruta alternativa para la síntesis del 1,3-dimetilpirazol.

Métodos de Producción Industrial

La producción industrial del 1,3-dimetilpirazol generalmente implica síntesis a gran escala utilizando la condensación de acetilacetona e hidrato de hidracina debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

El 1,3-Dimetilpirazol experimenta diversas reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen bromo, oxígeno, gas hidrógeno, catalizadores de rutenio, haluros de arilo y polvo de cobre. Los productos principales formados a partir de estas reacciones incluyen varios pirazoles sustituidos y derivados de pirazolina .

Aplicaciones Científicas De Investigación

El 1,3-Dimetilpirazol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 1,3-dimetilpirazol involucra su interacción con objetivos moleculares y vías específicas:

Inhibición de la Nitrificación: En aplicaciones agrícolas, el 1,3-dimetilpirazol actúa como un inhibidor de la nitrificación al quelar los iones de cobre necesarios para la enzima amoníaco monooxigenasa, inhibiendo así el primer paso de la oxidación del amonio.

Efectos Farmacológicos: En química medicinal, el mecanismo de acción del compuesto implica la unión a receptores o enzimas específicos, lo que lleva a sus efectos terapéuticos.

Comparación Con Compuestos Similares

El 1,3-Dimetilpirazol se puede comparar con otros compuestos similares, como:

3,5-Dimetilpirazol: Ambos compuestos tienen estructuras similares pero difieren en la posición de los grupos metilo.

1-Cianoacetil-3,5-dimetilpirazol: Este compuesto se utiliza como agente cianoacetilante y como bloque de construcción para la síntesis de compuestos heterocíclicos.

Poli((3,5-dimetilpirazol-1-il)metil)benceno: Este compuesto se utiliza como ligando en química de coordinación y tiene propiedades únicas debido a su estructura polimérica.

El 1,3-Dimetilpirazol destaca por sus aplicaciones específicas en la inhibición de la nitrificación y su versatilidad en diversas reacciones químicas.

Actividad Biológica

1,3-Dimethylpyrazole (DMP) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of DMP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications supported by recent research findings.

Overview of this compound

This compound is a derivative of pyrazole, a five-membered heterocyclic compound known for its wide range of biological activities. DMP has been studied for its effects on various biological systems, including anti-inflammatory, antimicrobial, and antitumor properties.

1. Anti-Inflammatory Activity

DMP has demonstrated notable anti-inflammatory effects. A study highlighted that certain pyrazole derivatives exhibit significant inhibition of inflammation in carrageenan-induced paw edema models. For instance, compounds derived from DMP showed over 84% inhibition compared to standard drugs like diclofenac .

2. Antimicrobial Activity

Research indicates that DMP and its derivatives possess antimicrobial properties against various bacterial strains. For example, certain synthesized pyrazoles showed effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the structure was identified as crucial for enhancing antimicrobial activity .

3. Antitumor Activity

DMP has also been investigated for its potential antitumor effects. A study found that DMP derivatives exhibited cytotoxic activity against cancer cell lines, suggesting a promising avenue for cancer therapy . The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

The biological activity of DMP is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMP has been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell growth and immune responses.

- Interaction with Cellular Targets : DMP interacts with specific cellular targets, influencing their function and leading to biological responses.

Case Study 1: Anti-Inflammatory Effects

A detailed investigation into the anti-inflammatory properties of DMP revealed that it significantly reduced edema in animal models. The study compared the efficacy of DMP with standard anti-inflammatory agents and found it to be comparably effective, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focused on the antimicrobial activity of DMP derivatives, researchers synthesized a series of compounds and tested them against a range of pathogens. The results showed that certain derivatives had enhanced activity compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on DMP .

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Propiedades

IUPAC Name |

1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODLZCJDRXTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219523 | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-48-4 | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.